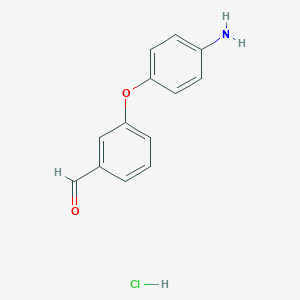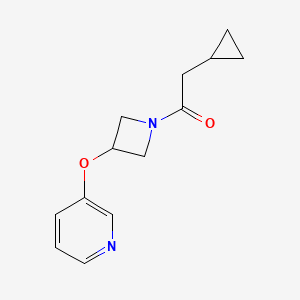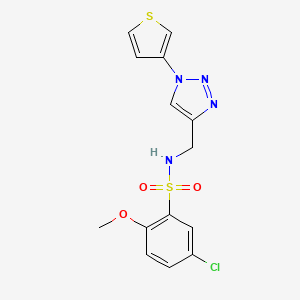
3-(4-Aminophenoxy)benzaldehyde;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminophenoxy)benzaldehyde hydrochloride is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 . It is used for pharmaceutical testing .
Synthesis Analysis
In 2018, Kazuia et al. successfully synthesized 3-(4-aminophenoxy)-phenol from p-fluoronitrobenzene and resorcinol. The reaction was conducted using sodium hydroxide and DMSO at 50 °C for three hours. The final product was obtained after hydrogenation using a Pd/C catalyst in methanol and a hydrogen atmosphere for two hours .Molecular Structure Analysis
The molecular structure of 3-(4-Aminophenoxy)benzaldehyde hydrochloride consists of a benzaldehyde group attached to an aminophenoxy group. The compound has a molecular weight of 249.69 .Chemical Reactions Analysis
The synthesis of 3-(4-aminophenoxy)-phenol involves a reaction between p-fluoronitrobenzene and resorcinol, followed by hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Aminophenoxy)benzaldehyde hydrochloride include a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 .科学的研究の応用
Chemosensors for pH and Cancer Cell Detection
The study by Dhawa et al. (2020) explored compounds as fluorescent chemosensors for pH, capable of discriminating between normal cells and cancer cells based on the cellular pH environment. The research highlighted the potential of these chemosensors in biomedical applications, particularly in cancer diagnostics (Dhawa et al., 2020).
Enzymatic Studies and Degradation Pathways
Lendenmann and Spain (1996) investigated the enzyme 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45, which plays a crucial role in the degradation of aromatic compounds. This enzyme's unique substrate range and mechanism provide insights into bacterial pathways for aromatic compound degradation (Lendenmann & Spain, 1996).
Impact on Phosphorescence Process
Takemura and Baba (1969) researched the effects of substitution on the phosphorescence process of aromatic carbonyl compounds, which could have implications for understanding the fundamental properties of related chemical compounds, including those similar to 3-(4-Aminophenoxy)benzaldehyde hydrochloride (Takemura & Baba, 1969).
Novel Synthesis Methods
Majo and Perumal (1996) described a novel synthesis method for heterocyclic beta-chlorovinyl aldehydes, including those related to 3-(4-Aminophenoxy)benzaldehyde hydrochloride, showcasing the compound's utility in organic synthesis and potential in creating new chemical entities (Majo & Perumal, 1996).
Thermal Properties and Phase Diagrams
Rai et al. (2016) explored the thermal properties and phase diagrams of organic analogues of nonmetal–nonmetal systems, providing valuable data that could be applied to understand the physical properties of related compounds (Rai et al., 2016).
Detection of Reactive Oxygen Species
Setsukinai et al. (2003) developed novel fluorescence probes that can reliably detect reactive oxygen species (ROS) and distinguish specific species. This research has significant implications for studying oxidative stress and its biological impacts, potentially utilizing compounds similar to 3-(4-Aminophenoxy)benzaldehyde hydrochloride (Setsukinai et al., 2003).
Safety and Hazards
特性
IUPAC Name |
3-(4-aminophenoxy)benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-9H,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUGEVKKEQJPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenoxy)benzaldehyde hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2477993.png)
![2-[(4-fluorobenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2477994.png)
![3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2477995.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2477997.png)


![N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide](/img/structure/B2478003.png)
![tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B2478006.png)



